molecular formula C23H26N4O7S3 B2373875 methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-09-3

methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2373875
CAS No.: 865199-09-3
M. Wt: 566.66
InChI Key: FGYGKTREYJLPMS-BZZOAKBMSA-N
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Description

methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole core, followed by the introduction of the sulfonyl and piperidinyl groups. The final step involves the esterification of the compound to form the methyl acetate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonyl-containing compounds. These compounds share structural features with methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-15-4-3-11-26(13-15)37(32,33)17-7-5-16(6-8-17)22(29)25-23-27(14-21(28)34-2)19-10-9-18(36(24,30)31)12-20(19)35-23/h5-10,12,15H,3-4,11,13-14H2,1-2H3,(H2,24,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYGKTREYJLPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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